![molecular formula C20H18N6O3S B2397605 N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-57-1](/img/structure/B2397605.png)
N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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描述
N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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生物活性
N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the relevant research findings concerning its biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N6O3S, with a molecular weight of 422.46 g/mol. The structure features several functional groups that contribute to its biological properties:
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and influence receptor interactions.
- Sulfanylacetamide linkage : This group is often associated with biological activity, particularly in enzyme inhibition.
- Pyridinyl-triazolo-pyridazinyl moiety : This complex structure has been linked to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities that could be harnessed for therapeutic purposes.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on c-Met kinase, a target implicated in cancer progression. For instance, related compounds in the triazolo-pyridazine family exhibited IC50 values against c-Met kinase in the low micromolar range (0.090 μM for some derivatives), indicating strong inhibitory potential .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These results suggest that the compound possesses significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
The mechanism by which this compound exerts its effects may involve:
- Induction of Apoptosis : Studies have indicated that certain derivatives can induce late apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G0/G1 phase in A549 cells.
- Receptor Modulation : The unique structural features suggest potential interactions with various receptors involved in cell signaling pathways.
Case Studies and Research Findings
A study focusing on triazolo-pyridazine derivatives reported promising results regarding their anti-cancer properties and mechanisms of action . The findings emphasized the need for further structural optimization to enhance potency and selectivity.
Another investigation into related compounds revealed their applications as modulators for diseases linked to Janus family kinases , showcasing the broader therapeutic potential of this chemical class.
常见问题
Basic Research Questions
Q. What are the typical synthetic routes for N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions starting with the preparation of triazolo-pyridazine and pyridinyl intermediates, followed by coupling via sulfanyl acetamide linkages. Key steps include nucleophilic substitution for sulfur bridge formation and amidation. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) are critical for achieving yields >60% .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- HPLC (>95% purity threshold) with UV detection.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and intermolecular interactions .
Q. How is the compound’s preliminary biological activity assessed?
Initial screens include in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling (e.g., IC₅₀ values in cancer cell lines). Dose-response curves and selectivity indices against related targets are prioritized to identify lead potential .
Advanced Research Questions
Q. What strategies address low yields during the sulfanyl acetamide coupling step?
- Solvent optimization : Switching from DMF to THF or dichloromethane to reduce side reactions.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for improved regioselectivity.
- Temperature gradients : Stepwise heating (40°C → 80°C) to stabilize intermediates .
Q. How can computational models predict the compound’s target interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinase ATP pockets. Key parameters include:
- Binding affinity (ΔG < -8 kcal/mol).
- Hydrogen-bond networks with conserved residues (e.g., Lys68, Asp184 in EGFR). Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. How are contradictory cytotoxicity results between cell lines resolved?
- Mechanistic profiling : RNA-seq to identify differential gene expression in sensitive vs. resistant lines.
- Metabolomics : LC-MS to track compound uptake and metabolite stability.
- Off-target screening : Broad-panel kinase profiling (Eurofins) to rule out nonspecific effects .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Methoxy group replacement : Substituting 2,4-dimethoxyphenyl with trifluoromethyl or halogenated aryl groups to reduce CYP450-mediated oxidation.
- Sulfur bridge alternatives : Replacing sulfanyl with sulfonyl or methylene to prevent glutathione conjugation. In vitro microsomal stability assays (t₁/₂ > 30 min) guide prioritization .
Q. Data Analysis & Validation
Q. How do crystallographic data resolve conformational ambiguities in the triazolo-pyridazine core?
X-ray structures reveal planar triazolo-pyridazine systems with dihedral angles <10° between rings. Intramolecular H-bonds (e.g., N–H⋯N) stabilize folded conformations, impacting solvent accessibility. Discrepancies between calculated (DFT) and observed bond lengths highlight polarization effects .
Q. What statistical methods validate reproducibility in batch synthesis?
- Multivariate analysis (PCA) of reaction parameters (temperature, catalyst load) to identify critical variables.
- Control charts (3σ limits) for purity and yield across 10+ batches. Outliers >2σ trigger re-evaluation of reagent sourcing or drying protocols .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-13-6-7-14(16(11-13)29-2)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)15-5-3-4-10-21-15/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRSUXZKLWYPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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